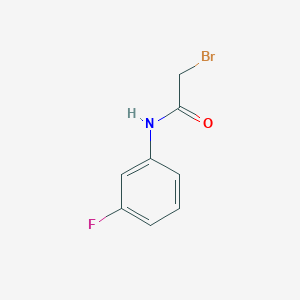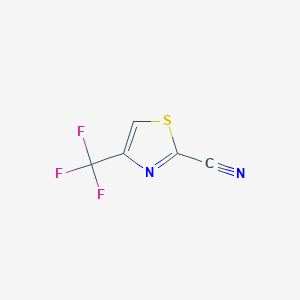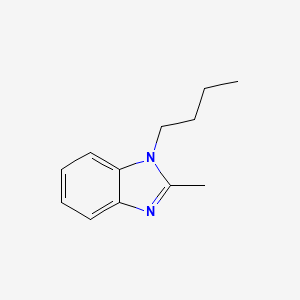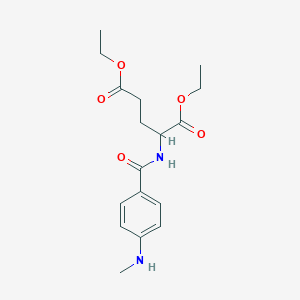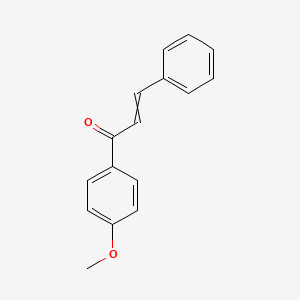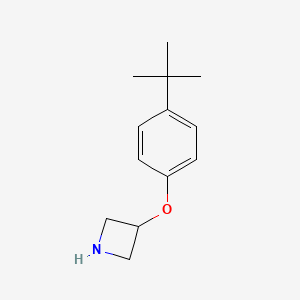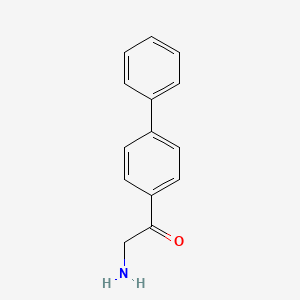
2-Amino-1-(4-phenylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-phenylphenyl)ethan-1-one: is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to the nitrogen atom of a phenacylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1-(4-phenylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of α-phenylethylamine with tert-butyl hypochlorite in dry benzene, followed by the addition of sodium methoxide in anhydrous methanol . The reaction mixture is then heated under reflux, and the product is isolated through a series of extractions and crystallizations.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-phenylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, nitroso derivatives, and substituted phenacylamines.
Scientific Research Applications
Chemistry: 2-Amino-1-(4-phenylphenyl)ethan-1-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can also be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-phenylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .
Comparison with Similar Compounds
Benzylamine: Contains a benzyl group attached to the nitrogen atom.
Phenacylamine: Similar to 2-Amino-1-(4-phenylphenyl)ethan-1-one but lacks the additional phenyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and phenacyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler amines .
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H13NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChI Key |
DWDFSNARQSUYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


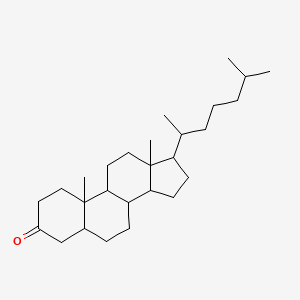
![1-[4,4-Bis(4-fluorophenyl)butyl]piperazine](/img/structure/B8813602.png)
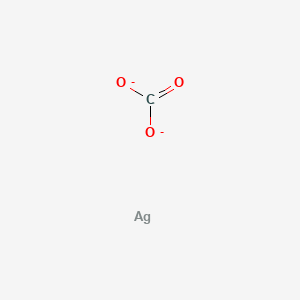
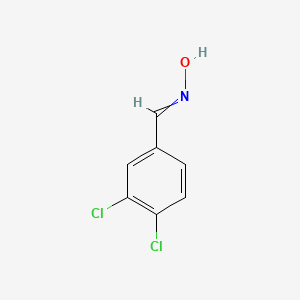
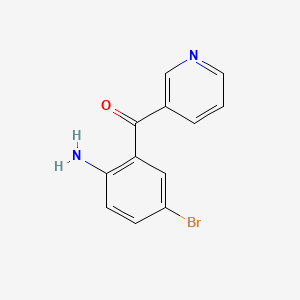
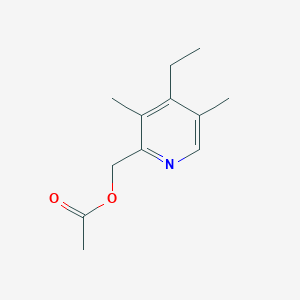
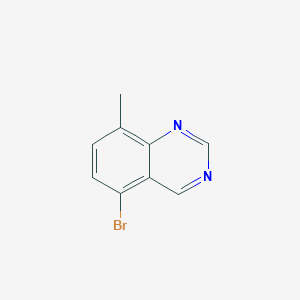
![6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8813630.png)
